molecular formula C16H19NO4 B1379132 tert-Butyl 4'-oxospiro[azetidine-3,2'-chroman]-1-carboxylate CAS No. 1359701-97-5

tert-Butyl 4'-oxospiro[azetidine-3,2'-chroman]-1-carboxylate

Cat. No. B1379132
CAS RN: 1359701-97-5
M. Wt: 289.33 g/mol
InChI Key: XTSAFRNBZZVKLZ-UHFFFAOYSA-N
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Description

The compound you’re asking about seems to be a complex organic molecule. It contains a tert-butyl group, which is a functional group with the formula -C(CH3)3, and a spiro[azetidine-3,2’-chroman] structure, which indicates a spirocyclic compound, a type of chemical compound formed by two rings sharing a single atom .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. For example, the structure of 3-tert-butyl-4-hydroxyanisole was optimized using the B3LYP method at the level of 6-311g (d,p) set level .


Chemical Reactions Analysis

The tert-butyl group is known to exhibit unique reactivity patterns. For instance, tert-butyl hydroperoxide is widely used in a variety of oxidation processes .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, 4-tert-Butylphenol is a white solid with a distinct phenolic odor and dissolves in basic water .

Scientific Research Applications

Medicinal Chemistry: Antimalarial Activity

The introduction of a tert-butyl group into heterocyclic compounds like [1,2,4]triazino[5,6-b]indoles has been shown to enhance their biological activity. Specifically, compounds with the 1H-[1,2,4]triazino[5,6-b]indole group have potent antimalarial properties. The tert-butyl group increases lipophilicity, which is crucial for the passage through cell walls, making it a valuable modification in medicinal chemistry .

Organic Synthesis: Structural Novelty

In organic synthesis, the tert-butyl group’s addition to molecules like indoloquinoxaline and [1,2,4]triazino[5,6-b]indole systems leads to structurally novel compounds. These new structures are of significant interest as potential drug candidates due to their unique properties and potential medicinal applications .

Drug Discovery: Enhancing Biological Activity

The tert-butyl group’s incorporation into organic molecules can substantially improve their biological activity. This modification is particularly important in the development of new drugs, as it can result in a substantial improvement in the desired therapeutic effects .

Asymmetric Synthesis: Chiral Auxiliaries

Chiral auxiliaries are crucial in synthesizing enantiomerically pure compounds. The tert-butyl group plays a role in the asymmetric synthesis of N-heterocycles, providing access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These structures are important in natural products and therapeutically applicable compounds .

Bioactive Structure Building: Natural Products

Nitrogen heterocycles are components of many biologically relevant structures, such as nucleic acids, vitamins, hormones, agrochemicals, and dyes. The tert-butyl group’s introduction into N-heterocycles is thus critical for building natural products and bioactive structures .

Receptor Interaction: Spirocyclic Compounds

Spiro compounds, due to their structure, interact with a wide range of receptors and exhibit various biological activities. The efficient synthesis of spirocyclic compounds like tert-butyl 4-oxospiro[3H-chromene-2,3’-azetidine]-1’-carboxylate is of significant interest for drug discovery, as these compounds can serve as growth hormone secretagogues, neurokinin antagonists, oxytocin antagonists, monoamine transporter inhibitors, bradykinin antagonists, and cell cycle inhibitors .

Safety and Hazards

Safety data sheets provide information on the potential hazards of a compound. For instance, 4-tert-Butylcatechol is known to cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The tert-butyl group is of interest in both chemistry and biology due to its unique reactivity pattern. It has been used in chemical transformations and has implications in biosynthetic and biodegradation pathways .

properties

IUPAC Name

tert-butyl 4-oxospiro[3H-chromene-2,3'-azetidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-15(2,3)21-14(19)17-9-16(10-17)8-12(18)11-6-4-5-7-13(11)20-16/h4-7H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSAFRNBZZVKLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(=O)C3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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